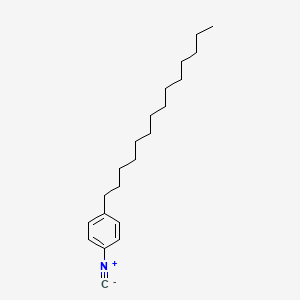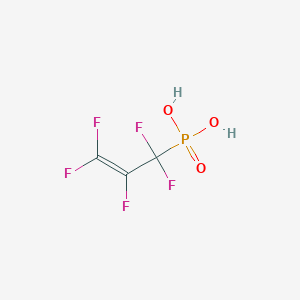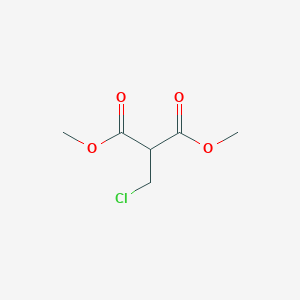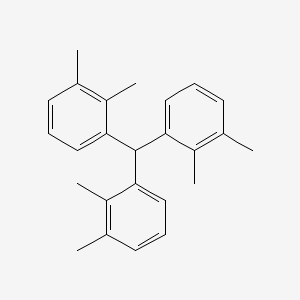![molecular formula C16H20N2O B12553590 N-[1-(Naphthalen-1-yl)ethyl]-N'-propylurea CAS No. 143188-68-5](/img/structure/B12553590.png)
N-[1-(Naphthalen-1-yl)ethyl]-N'-propylurea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(Naphthalen-1-yl)ethyl]-N’-propylurea is an organic compound that features a naphthalene ring, an ethyl group, and a propylurea moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(Naphthalen-1-yl)ethyl]-N’-propylurea typically involves the reaction of 1-acetylnaphthalene with propylamine under specific conditions. The reaction is carried out in the presence of a catalyst, often a strong acid or base, to facilitate the formation of the urea linkage. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
On an industrial scale, the production of N-[1-(Naphthalen-1-yl)ethyl]-N’-propylurea may involve continuous flow reactors to ensure consistent reaction conditions and high yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for efficient large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
N-[1-(Naphthalen-1-yl)ethyl]-N’-propylurea undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of naphthalene derivatives with additional functional groups.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The naphthalene ring can undergo electrophilic substitution reactions, introducing different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride or ferric chloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction can produce naphthylamines or naphthols.
Applications De Recherche Scientifique
N-[1-(Naphthalen-1-yl)ethyl]-N’-propylurea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.
Mécanisme D'action
The mechanism of action of N-[1-(Naphthalen-1-yl)ethyl]-N’-propylurea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(1-(Naphthalen-1-yl)ethyl)formamide
- N-(1-Naphthyl)ethylenediamine
- N-(1-(Naphthalen-1-yl)ethyl)benzamide
Uniqueness
N-[1-(Naphthalen-1-yl)ethyl]-N’-propylurea is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific research applications.
Propriétés
Numéro CAS |
143188-68-5 |
|---|---|
Formule moléculaire |
C16H20N2O |
Poids moléculaire |
256.34 g/mol |
Nom IUPAC |
1-(1-naphthalen-1-ylethyl)-3-propylurea |
InChI |
InChI=1S/C16H20N2O/c1-3-11-17-16(19)18-12(2)14-10-6-8-13-7-4-5-9-15(13)14/h4-10,12H,3,11H2,1-2H3,(H2,17,18,19) |
Clé InChI |
ZTWVPKGYJUMRRB-UHFFFAOYSA-N |
SMILES canonique |
CCCNC(=O)NC(C)C1=CC=CC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-{[(3-Nitrophenyl)carbamothioyl]amino}benzene-1-sulfonamide](/img/structure/B12553519.png)




![3-{[5-(2-Nitrophenyl)furan-2-yl]methylidene}pentane-2,4-dione](/img/structure/B12553542.png)
![Chloro(triphenyl)[(prop-2-yn-1-yl)oxy]-lambda~5~-phosphane](/img/structure/B12553543.png)


![3-tert-Butyl-2-[2-(3,4-dimethoxyphenyl)ethyl]oxaziridine](/img/structure/B12553568.png)
![Benzenamine, 2,5-bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]-](/img/structure/B12553576.png)
